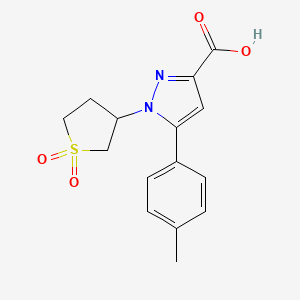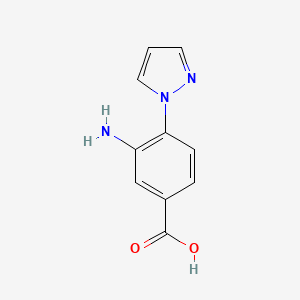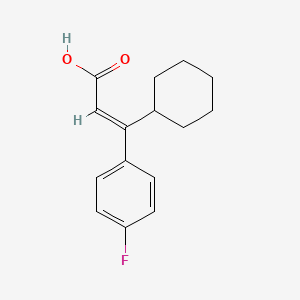
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid
Vue d'ensemble
Description
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid (CFPAA) is an organic compound that has been used in a variety of scientific research applications. It is a cyclic compound with a molecular formula of C14H17FO2. CFPAA is a colorless, crystalline solid with a melting point of 73-76°C and a boiling point of 175-176°C. Its chemical structure is composed of a cyclohexyl group attached to a 4-fluorophenyl group and an acrylic acid group. CFPAA is soluble in water and alcohols, and is slightly soluble in ether.
Applications De Recherche Scientifique
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in the polymerization of vinyl monomers. This compound has also been used in the synthesis of polymers and in the synthesis of functional materials.
Mécanisme D'action
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid acts as a ligand in the formation of coordination complexes. In this process, the this compound molecule binds to a metal ion, forming a complex with the metal ion at the center. The complex is stabilized by the electrostatic interactions between the negative charges of the carboxyl group of this compound and the positive charges of the metal ion.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory compounds. This compound has also been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes and other pro-inflammatory compounds. In addition, this compound has been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has a number of advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it is a relatively inexpensive compound, making it a cost-effective reagent for use in laboratory experiments. Additionally, this compound is soluble in water and alcohols, making it easy to use in a variety of laboratory experiments. However, this compound is slightly soluble in ether, making it difficult to use in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid in scientific research. One potential direction is the use of this compound in the synthesis of new materials. This compound could also be used in the development of new catalysts for use in organic synthesis. Additionally, this compound could be used in the development of new drugs, as it has been found to have a number of biochemical and physiological effects. Finally, this compound could be used in the development of new polymers, as it has been found to be a useful reagent in the polymerization of vinyl monomers.
Propriétés
IUPAC Name |
(E)-3-cyclohexyl-3-(4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVUSYVNROKRA-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C(=C\C(=O)O)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


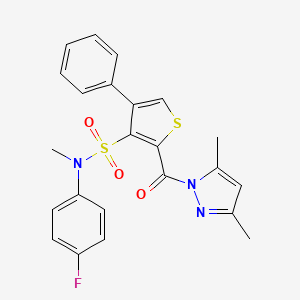
![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)

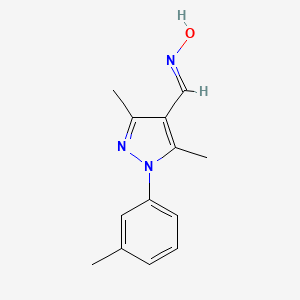
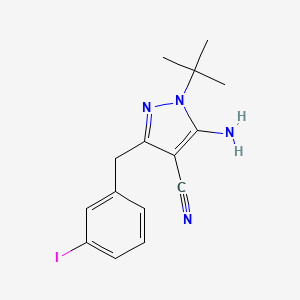
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

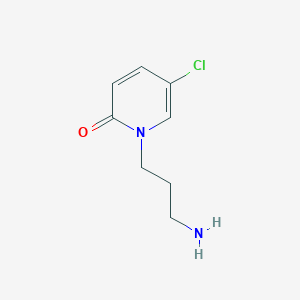
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
